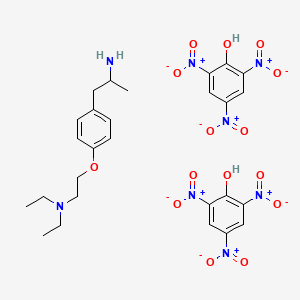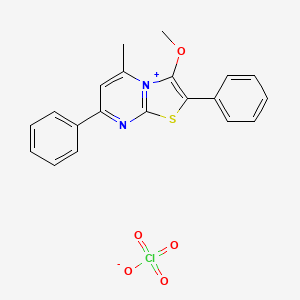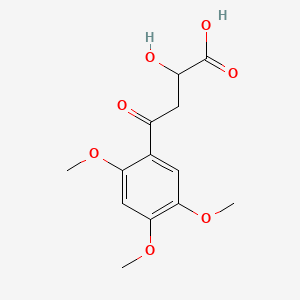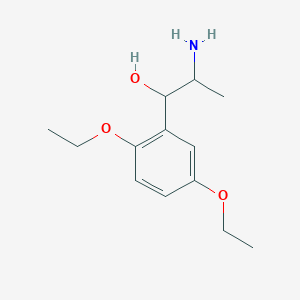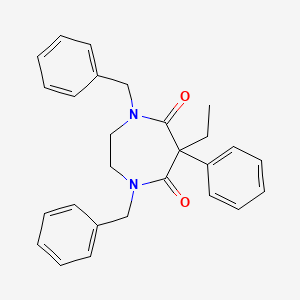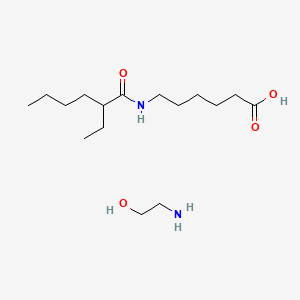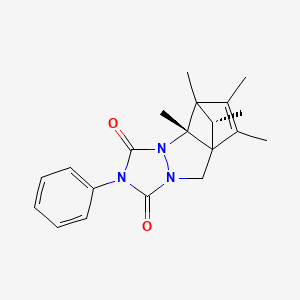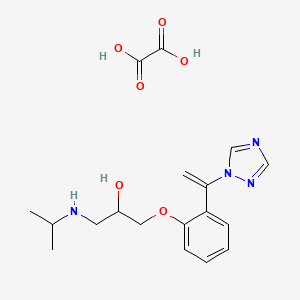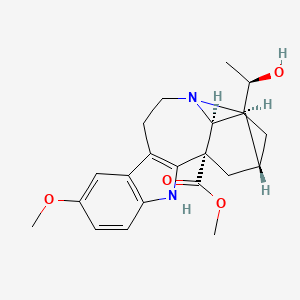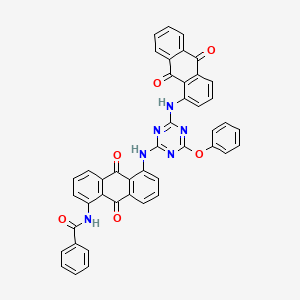
N-(5-((4-((9,10-Dihydro-9,10-dioxo-1-anthryl)amino)-6-phenoxy-1,3,5-triazin-2-yl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 281-449-1 is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of EINECS 281-449-1 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts and specific temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of EINECS 281-449-1 is scaled up to meet commercial demands. This involves the use of large reactors and continuous production processes. The industrial methods focus on optimizing yield and minimizing waste, ensuring that the production is both efficient and environmentally friendly .
化学反応の分析
Types of Reactions: EINECS 281-449-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. These products are often intermediates that can be further processed to obtain the final desired compounds .
科学的研究の応用
EINECS 281-449-1 has a wide range of applications in scientific research. In chemistry, it is used as a reagent and intermediate in various synthetic processes. In biology, it is utilized in studies involving cellular processes and molecular interactions. In medicine, the compound is investigated for its potential therapeutic effects. Additionally, it finds applications in various industrial processes, including the production of specialty chemicals and materials .
作用機序
The mechanism of action of EINECS 281-449-1 involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects. The detailed mechanism of action is often studied using advanced techniques such as molecular modeling and biochemical assays .
類似化合物との比較
Similar Compounds: EINECS 281-449-1 can be compared with other similar compounds listed in the EINECS inventory. These compounds may share similar chemical structures and properties but differ in specific functional groups or molecular configurations .
Uniqueness: The uniqueness of EINECS 281-449-1 lies in its specific chemical structure and the resulting properties. This makes it particularly suitable for certain applications where other similar compounds may not be as effective .
Conclusion
EINECS 281-449-1 is a versatile compound with significant applications in scientific research and industry. Its preparation methods, chemical reactions, and mechanism of action are well-studied, making it a valuable compound for various fields. The comparison with similar compounds highlights its unique properties and potential for further research and development.
特性
CAS番号 |
83949-92-2 |
|---|---|
分子式 |
C44H26N6O6 |
分子量 |
734.7 g/mol |
IUPAC名 |
N-[5-[[4-[(9,10-dioxoanthracen-1-yl)amino]-6-phenoxy-1,3,5-triazin-2-yl]amino]-9,10-dioxoanthracen-1-yl]benzamide |
InChI |
InChI=1S/C44H26N6O6/c51-37-26-16-7-8-17-27(26)38(52)34-28(37)18-9-22-32(34)46-42-48-43(50-44(49-42)56-25-14-5-2-6-15-25)47-33-23-11-20-30-36(33)40(54)29-19-10-21-31(35(29)39(30)53)45-41(55)24-12-3-1-4-13-24/h1-23H,(H,45,55)(H2,46,47,48,49,50) |
InChIキー |
HODFFUYCJXEUAG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=NC(=NC(=N5)NC6=CC=CC7=C6C(=O)C8=CC=CC=C8C7=O)OC9=CC=CC=C9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[5-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]pentylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12740759.png)



